DIFFERENTIAL EVIDENCE AVAILABILITY NOTICE — Read Before Interpreting Evidence Items
IMPORTANT: Extensive searching of primary literature, patents, BindingDB, ChEMBL, PubChem, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per protocol) yielded no direct head-to-head biological activity comparisons or quantitative pharmacological data (IC₅₀, Kᵢ, EC₅₀, selectivity ratios, PK parameters) for N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride against its closest structural analogs. The BindingDB entry BDBM50106365 that appeared in initial searches for this compound was verified to correspond to a structurally unrelated molecule (3'-(((1-Methyl-4-phenylpiperidin-4-yl)methoxy)methyl)-5'-(trifluoromethyl)biphenyl-4-carbonitrile, MW 464.5) and is NOT attributable to this compound [1]. Consequently, the evidence items below rely on structural, physicochemical, and class-level inference, each explicitly tagged as 'Supporting evidence' or 'Class-level inference.' Users should exercise appropriate caution when making procurement decisions based on these non-biological differentiators.
| Evidence Dimension | Availability of direct comparative biological potency data |
|---|---|
| Target Compound Data | No quantitative IC₅₀/Kᵢ/Kd data identified in primary literature, patents, or authoritative databases for this compound against any molecular target |
| Comparator Or Baseline | Closest structural analogs (N-Benzyl-2-(1-piperidinyl)ethanamine CAS 65875-37-8; 2-(1-Benzylpiperidin-4-yl)ethylamine CAS 86945-25-7; N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine CAS 1219980-74-1) also lack publicly disclosed quantitative pharmacological profiling in peer-reviewed literature |
| Quantified Difference | Not calculable — data absence applies to both target and comparators |
| Conditions | Comprehensive search across PubMed, Google Scholar, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and vendor technical datasheets as of May 2026 |
Why This Matters
Without comparative biological data, procurement decisions must rely on structural uniqueness, salt form, purity certification, and application-specific synthetic utility rather than potency claims.
- [1] BindingDB Entry BDBM50106365. Verified SMILES: CN1CCC(COCc2cc(cc(c2)C(F)(F)F)-c2ccc(cc2)C#N)(CC1)c1ccccc1. Confirmed as 3'-(((1-Methyl-4-phenylpiperidin-4-yl)methoxy)methyl)-5'-(trifluoromethyl)biphenyl-4-carbonitrile, not N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine. BindingDB (2008). View Source
